tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclohexyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylmethylamine derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can block the enzyme’s activity and modulate various biochemical pathways. The tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
N-(6-aminomethyl)carbamate: Another carbamate with an aminomethyl group but different structural features.
tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate: A structurally similar compound with a cyclopentyl group instead of a cyclohexyl group.
Uniqueness
tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of the cyclohexyl group can influence the compound’s steric and electronic properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
1103205-41-9 |
---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.